molecular formula C4H2N4OS B8338195 4-Cyano-1,2,5-thiadiazole-3-carboxamide

4-Cyano-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B8338195
M. Wt: 154.15 g/mol
InChI Key: RELPMINRHMELBW-UHFFFAOYSA-N
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Description

4-Cyano-1,2,5-thiadiazole-3-carboxamide is a useful research compound. Its molecular formula is C4H2N4OS and its molecular weight is 154.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H2N4OS

Molecular Weight

154.15 g/mol

IUPAC Name

4-cyano-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C4H2N4OS/c5-1-2-3(4(6)9)8-10-7-2/h(H2,6,9)

InChI Key

RELPMINRHMELBW-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NSN=C1C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A method for preparing the monopotassium salt of 1,2,5-thiadiazol-3,4-dicarboxylic acid by double stage saponification of 3,4-dicyano-1,2,5-thiadiazole, this method comprising adding aqueous KOH to an aqueous suspension of 3,4-dicyano-1,2,5-thiadiazole in such amount that the molar ratio of 3,4-dicyano-1,2,5-thiadiazole to KOH is from about 1:1.01 to 1:0.8, and maintaining the temperature at from about 20° to 50° C. to thereby catalytically hydrogenate and form 3-cyano-4-carbamoyl-1,2,5-thiadiazole, effecting further hydrolysis by adding additional aqueous KOH in such amount as to result in an overall molar ratio of 3,4-dicyano-1,2,5-thiadiazole to KOH of from about 1:2.0 to 1:2.35 and an overall molar ratio of 3,4-dicyano-1,2,5-thiadiazole to H2O of from about 1:20 to 1:23, at a temperature of from about 85° to 100° C., to thereby form a solution of the dipotassium salt of 1,2,5-thiadaizole-3,4-dicarboxylic acid, and separating the monopotassium salt by acidifying, to a pH of from about 2 to 3, said solution of dipotassium salt of 1,2,5-thiadiazole-3,4-dicarboxylic acid.
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Synthesis routes and methods II

Procedure details

First, one mole of solid 3,4-dicyano-1,2,5-thiadiazole (II) is suspended in a quantity of water sufficient to obtain an easily stirrable mixture. Then, under stirring, there are admixed from 0.01 to 0.8 mole of KOH in the form of an aqueous solution. There occurs an exothermic reaction which is controlled by cooling so as to maintain a temperature of about 20° to 50° C. At this stage the 3,4-dicyano-1,2,5-thiadizole (II) passes into solution, hydrating to form 3-cyano-4-carbamoyl-1,2,5-thiadiazole (III), which may be separated as a solid if one operates at 20° to 35° C, or which will remain in solution if one operates at higher temperatures up to 50° C. This ends the first stage of the reaction.
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